Capsi-amide, chemically known as Capsi-amide, is a naturally occurring fatty acid amide. [, , ] It was first discovered and isolated from the fruits of the Capsicum annuum L. species, which encompasses various types of chili peppers. [, ] This compound is considered a secondary metabolite of the plant, meaning it's not directly involved in essential growth and development processes but may play a role in the plant's interaction with its environment. [] Although found in chili peppers, Capsi-amide is recognized as a non-pungent compound, unlike capsaicinoids, which are responsible for the characteristic heat of chili peppers. [] Despite its lack of pungency, Capsi-amide has garnered scientific interest, particularly regarding its distribution within different varieties of Capsicum annuum L. and its potential biological activities. [, , ]
The compound is cataloged under the Chemical Abstracts Service (CAS) number 64317-66-4. It is primarily sourced from the reaction of 13-methyltetradecanamine with acetic anhydride, making it relevant in organic synthesis and chemical research.
The synthesis of N-(13-Methyltetradecyl)acetamide typically involves a straightforward reaction between 13-methyltetradecanamine and acetic anhydride. The general procedure can be summarized as follows:
This synthesis method allows for the production of N-(13-Methyltetradecyl)acetamide in a relatively efficient manner, making it suitable for further applications in research and industry.
The molecular structure of N-(13-Methyltetradecyl)acetamide features a long hydrocarbon chain attached to an acetamide functional group. Key structural details include:
InChI=1S/C17H35NO/c1-16(2)14-12-10-8-6-4-5-7-9-11-13-15-18-17(3)19/h16H,4-15H2,1-3H3,(H,18,19)
AMLDBWWQKYLAHJ-UHFFFAOYSA-N
The structure can be visualized as follows:
where R represents the long alkyl chain derived from 13-methyltetradecanamine.
N-(13-Methyltetradecyl)acetamide participates in several chemical reactions due to its functional groups:
These reactions highlight the versatility of N-(13-Methyltetradecyl)acetamide in synthetic organic chemistry.
The mechanism of action for N-(13-Methyltetradecyl)acetamide is closely related to its structural similarity with capsaicin, a known active compound that interacts with the transient receptor potential cation channel subfamily V member 1 (TRPV1).
Capsaicin's mechanism involves activation of TRPV1, leading to depolarization of sensory neurons and subsequent signaling cascades that result in pain perception. N-(13-Methyltetradecyl)acetamide could similarly influence these pathways due to its structural analogies.
N-(13-Methyltetradecyl)acetamide exhibits several notable physical and chemical properties:
These properties make it suitable for applications requiring specific solubility profiles and stability conditions.
N-(13-Methyltetradecyl)acetamide has a variety of scientific applications:
These applications underscore the compound's relevance across multiple scientific disciplines, highlighting its utility in both research and commercial settings.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2